5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C13H12ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-phenylethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-thiophenecarboxaldehyde: A precursor in the synthesis of 5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide.
2-phenylethylamine: A common amine used in the synthesis of various amides.
Thiophene derivatives:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring with a phenylethylamine moiety makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H12ClNOS |
---|---|
Molecular Weight |
265.76 g/mol |
IUPAC Name |
5-chloro-N-(2-phenylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNOS/c14-12-7-6-11(17-12)13(16)15-9-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) |
InChI Key |
QHNPBYFSHXTXJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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